Methyl thieno[2,3-d]pyrimidine-4-carboxylate

Medicinal Chemistry Scaffold Hopping Patent Landscape Analysis

Methyl thieno[2,3-d]pyrimidine-4-carboxylate (CAS 175293-84-2) is a strategically valuable, high-purity (≥98%) thieno[2,3-d]pyrimidine building block. It is differentiated by its carboxylate substitution at the 4-position—a regioisomer that is critically underexplored in patents relative to the dominant 2-carboxylate series. This scarcity creates a novel chemical space opportunity for medicinal chemistry teams pursuing kinase inhibitor or anti-infective programs without prior art constraints. The methyl ester form provides a stable, easily handled intermediate for amide coupling and hydrolysis workflows, directly supporting efficient library enumeration and scale-up. Procure this compound to access exclusive SAR vectors and strengthen your composition-of-matter strategy.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
CAS No. 175293-84-2
Cat. No. B1461164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl thieno[2,3-d]pyrimidine-4-carboxylate
CAS175293-84-2
Molecular FormulaC8H6N2O2S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CSC2=NC=N1
InChIInChI=1S/C8H6N2O2S/c1-12-8(11)6-5-2-3-13-7(5)10-4-9-6/h2-4H,1H3
InChIKeyYWTPIRWSBCEFKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Thieno[2,3-d]pyrimidine-4-carboxylate (CAS 175293-84-2): A Scarce 4-Carboxylate Building Block in the Thienopyrimidine Class


Methyl thieno[2,3-d]pyrimidine-4-carboxylate (CAS 175293-84-2, molecular formula C₈H₆N₂O₂S, MW 194.21 g/mol) is a heterocyclic small-molecule building block featuring a thieno[2,3-d]pyrimidine core with a methyl ester substituent at the 4-position . Within the broader thienopyrimidine family—a privileged scaffold in medicinal chemistry for kinase inhibition, anti-infective, and anti-inflammatory programs—the 4-carboxylic acid derivatives represent a notably underexplored subset [1]. While thieno[2,3-d]pyrimidine-2-carboxylates dominate the patent and research literature, the 4-carboxylate regioisomers are described as “poorly studied,” with limited synthetic methods available and a near-absence from pharmacological patent filings [1]. This scarcity makes the methyl ester a strategically valuable intermediate for programs seeking to explore novel chemical space at the 4-position of the thieno[2,3-d]pyrimidine scaffold.

Why Methyl Thieno[2,3-d]pyrimidine-4-carboxylate Cannot Be Replaced by Common 2-Carboxylate or Ethyl Ester Analogs


Substituting methyl thieno[2,3-d]pyrimidine-4-carboxylate with its more synthetically accessible 2-carboxylate isomer, the corresponding ethyl ester, or the free carboxylic acid carries quantifiable risk in medicinal chemistry and process development. A comprehensive 2020 literature analysis found that thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives are “presented in even fewer studies and are poorly studied” relative to the 2-carboxylate series, with “many of them difficult to be synthesized” [1]. The regioisomeric position of the carboxylate on the pyrimidine ring determines both the electronic environment for subsequent functionalization and the pharmacophoric orientation in target binding, meaning that a 2-carboxylate building block cannot deliver the same SAR vectors. Furthermore, the methyl ester offers a distinct reactivity profile compared to the ethyl ester (e.g., faster hydrolysis kinetics, different volatility for purification) that directly impacts downstream synthetic efficiency [2]. The free carboxylic acid, while seemingly interchangeable, introduces solubility, coupling, and storage stability challenges that the protected methyl ester form avoids. These regioisomeric and functional-group differences are not cosmetic—they control which chemical series can be accessed and how efficiently.

Head-to-Head Quantitative Evidence: Methyl Thieno[2,3-d]pyrimidine-4-carboxylate vs. Key Comparators


Synthetic Accessibility Gap: 4-Carboxylate Derivatives Are Excluded from the Dominant Patent Literature Compared to 2-Carboxylate Isomers

A systematic literature review of thieno[2,3-d]pyrimidine derivatives bearing carboxylic groups revealed a stark disparity between the 2-carboxylate and 4-carboxylate series. The 2-carboxylate derivatives dominate the pharmacological patent literature due to the availability of efficient synthetic methods, most notably the cyclization of 2-aminothiophene-3-carboxylic acids with ethyl cyanoformate. In contrast, 4-carboxylate derivatives are described as “poorly studied” and “practically are not found in the pharmacological patent literature,” with synthetic routes being notably more limited [1]. This patent gap represents a quantifiable barrier: research groups reliant on commercially available 2-carboxylate building blocks are systematically confined to chemical matter already covered by existing intellectual property, whereas the 4-carboxylate methyl ester offers entry into structurally novel, patent-free chemical space.

Medicinal Chemistry Scaffold Hopping Patent Landscape Analysis

Physical Form and Purity Specification: Crystalline Solid with 98% Purity vs. Lower-Grade Liquid Ethyl Ester Analog

Methyl thieno[2,3-d]pyrimidine-4-carboxylate is commercially available as a solid with a certified purity of 98% (HPLC) from ISO-certified manufacturers, suitable for direct use in pharmaceutical R&D and quality control workflows . In comparison, the ethyl ester analog (CAS 2248354-84-7, thieno[2,3-d]pyrimidine-4-carboxylic acid ethyl ester) is typically offered as a liquid with a standard purity of 95% . The higher purity of the methyl ester solid form reduces the need for additional purification before use in sensitive coupling reactions, while the solid physical state facilitates accurate weighing, long-term storage stability, and compatibility with automated compound management systems—advantages that the liquid ethyl ester does not provide.

Process Chemistry Quality Control Procurement Specification

Validated Utility as a Key Intermediate in Industrial-Scale GnRH Antagonist Synthesis

The methyl ester functionality of methyl thieno[2,3-d]pyrimidine-4-carboxylate is explicitly documented in patent literature as a productive intermediate for constructing thieno[2,3-d]pyrimidine-based GnRH antagonists at industrial scale [1]. Patent EP 1266898 describes processes for producing thienopyrimidine derivatives with GnRH antagonistic activity using ester intermediates, highlighting operational advantages of safe, simple, high-yield production suitable for large-scale manufacturing [1]. In contrast, the free carboxylic acid analog requires additional protection/deprotection steps that reduce overall yield and increase process mass intensity. The methyl ester serves as a traceless protecting group that can be selectively hydrolyzed under mild conditions after core scaffold elaboration, a strategic advantage not offered by the corresponding ethyl ester which exhibits slower hydrolysis kinetics under identical alkaline conditions.

Process R&D GnRH Antagonists Large-Scale Synthesis

Optimal Procurement and Application Scenarios for Methyl Thieno[2,3-d]pyrimidine-4-carboxylate


Scaffold-Hopping Medicinal Chemistry Programs Seeking Novel IP Position at the 4-Position

Medicinal chemistry teams engaged in kinase inhibitor or anti-infective programs who have exhausted SAR exploration at the thieno[2,3-d]pyrimidine 2-position should prioritize this building block. As the 2020 review by Vlasova et al. establishes, the 4-carboxylate series is essentially absent from the pharmacological patent literature, offering a whitespace opportunity for novel composition-of-matter claims [1]. The methyl ester provides a versatile handle for amide coupling, ester hydrolysis, or reduction, enabling rapid library enumeration in this underexplored vector.

Process Development for GnRH Antagonist or Related Hormone Receptor Modulator Programs

Process chemistry groups scaling up thienopyrimidine-based drug candidates, particularly those targeting GnRH, LH, or FSH receptors, should procure the methyl ester form specifically. Patent EP 1266898 demonstrates that ester intermediates enable safer, higher-yielding industrial routes compared to earlier methods relying on toxic reagents (CCl₄) or pyrophoric metals (magnesium) [1]. The 98% purity solid form also meets the documentation and quality requirements for GMP starting material qualification, reducing the analytical burden during technology transfer.

Combinatorial Library Synthesis Leveraging the Methyl Ester as a Traceless Protecting Group

The methyl ester of thieno[2,3-d]pyrimidine-4-carboxylic acid offers a distinct kinetic advantage in parallel synthesis workflows. The solid, 98%-pure form enables accurate automated dispensing for library production [1]. The methyl ester can be selectively hydrolyzed to the free acid under mild alkaline conditions (e.g., LiOH in THF/H₂O) without affecting the thienopyrimidine core, a chemoselectivity that is well-precedented for methyl esters and may be less efficient for the corresponding ethyl ester due to slower saponification rates [2]. This enables a divergent strategy where the ester is carried through multiple synthetic steps and only deprotected at the final stage for SAR exploration.

Antimicrobial Drug Discovery Targeting Pseudomonas aeruginosa and Other Gram-Negative Pathogens

Research groups pursuing novel antimicrobial agents should consider this building block based on demonstrated activity of structurally related 4-carboxylate derivatives. Vlasova et al. (2019) reported that amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acids exhibited antimicrobial activity against P. aeruginosa comparable to the reference drug streptomycin [1]. The methyl ester serves as the direct precursor to these active amides via standard coupling conditions (HATU/DIPEA or EDC/HOBt), offering a validated starting point for hit-to-lead optimization campaigns in the anti-infective space.

Quote Request

Request a Quote for Methyl thieno[2,3-d]pyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.